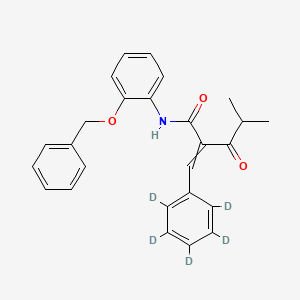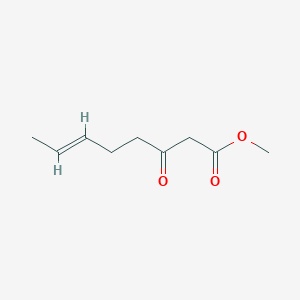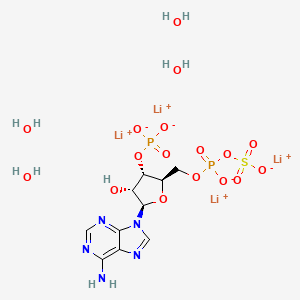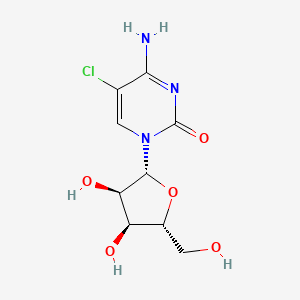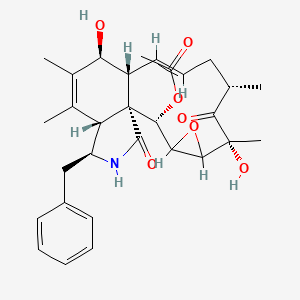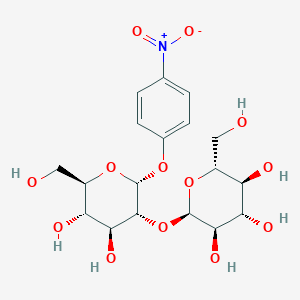
4-硝基苯基 2-O-α-D-葡萄吡喃糖基-α-D-葡萄吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research due to its unique properties and reactivity.
科学研究应用
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active compounds upon enzymatic hydrolysis.
Chemistry: Employed in the synthesis of more complex glycosides and as a model compound for studying glycosylation reactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
Target of Action
The primary target of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that breaks down complex carbohydrates .
Mode of Action
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . This means that the compound is colorless until it interacts with α-glucosidase, which cleaves it to produce a colored product .
Biochemical Pathways
The interaction of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside with α-glucosidase is part of the broader carbohydrate metabolism pathway. When α-glucosidase cleaves the compound, it produces 4-nitrophenol , which can be quantified by colorimetric detection .
Pharmacokinetics
The compound is soluble in dmso, methanol, and water , which suggests it could have good bioavailability.
Result of Action
The cleavage of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This reaction can be used to measure the activity of α-glucosidase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can catalyze the transfer of a glycosyl group from a donor molecule to 4-nitrophenol, forming the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.
化学反应分析
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes such as glycosidases, resulting in the release of 4-nitrophenol and glucose.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases) at moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrolysis: 4-Nitrophenol and glucose.
Oxidation: Nitroquinone derivatives.
Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.
相似化合物的比较
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Similar structure but with a β-glycosidic bond instead of an α-glycosidic bond.
4-Nitrophenyl α-D-mannopyranoside: Contains a mannose sugar instead of glucose.
4-Nitrophenyl β-D-galactopyranoside: Contains a galactose sugar instead of glucose.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of two glucose units. This structure allows it to be used in a variety of biochemical assays and research applications, particularly in the study of glycosidases and carbohydrate metabolism.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCYKZKLZNQQX-TXSAWVTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
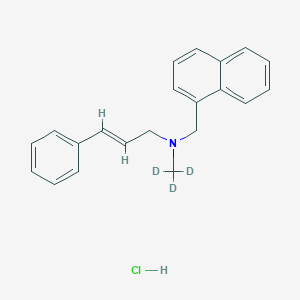
![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/new.no-structure.jpg)
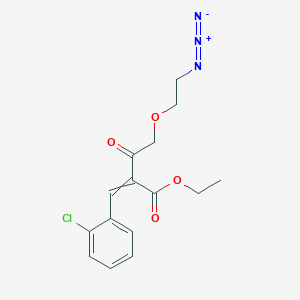
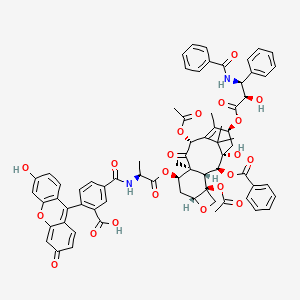
![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)

